molecular formula C14H26O B14658478 1-Cyclohexyl-2-ethylhexan-1-one CAS No. 50395-57-8

1-Cyclohexyl-2-ethylhexan-1-one

Katalognummer: B14658478
CAS-Nummer: 50395-57-8
Molekulargewicht: 210.36 g/mol
InChI-Schlüssel: PNALFXNFNJZMAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-2-ethylhexan-1-one is an organic compound with the molecular formula C14H26O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to a cyclohexyl ring and an ethylhexane chain. This compound is used in various chemical and industrial applications due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-2-ethylhexan-1-one can be achieved through several methods. One common approach involves the reaction of cyclohexylmagnesium bromide with 2-ethylhexanoyl chloride in an anhydrous ether solution. The reaction is typically carried out under reflux conditions, followed by hydrolysis to yield the desired ketone.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of cyclohexyl ethyl ketone. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product with high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1-Cyclohexyl-2-ethylhexan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Grignard reagents, organolithium compounds

Major Products Formed

    Oxidation: Carboxylic acids, esters

    Reduction: Secondary alcohols

    Substitution: Various substituted ketones and alcohols

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-2-ethylhexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-2-ethylhexan-1-one involves its interaction with various molecular targets, including enzymes and receptors. The compound’s carbonyl group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. Additionally, its hydrophobic cyclohexyl and ethylhexane moieties can interact with lipid membranes, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclohexanone: A simpler ketone with a single cyclohexyl ring and a carbonyl group.

    2-Cyclohexen-1-one: An unsaturated ketone with a cyclohexyl ring and a double bond.

    Cyclohexyl ethyl ketone: A ketone with a cyclohexyl ring and an ethyl group.

Uniqueness

1-Cyclohexyl-2-ethylhexan-1-one is unique due to its extended ethylhexane chain, which imparts distinct physical and chemical properties compared to simpler ketones. This structural feature allows for diverse applications and interactions in various chemical and biological systems.

Eigenschaften

CAS-Nummer

50395-57-8

Molekularformel

C14H26O

Molekulargewicht

210.36 g/mol

IUPAC-Name

1-cyclohexyl-2-ethylhexan-1-one

InChI

InChI=1S/C14H26O/c1-3-5-9-12(4-2)14(15)13-10-7-6-8-11-13/h12-13H,3-11H2,1-2H3

InChI-Schlüssel

PNALFXNFNJZMAX-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)C(=O)C1CCCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.